enkephalin-Met, Ala(2)-
Overview
Description
Enkephalin-Met, Ala(2)- is a synthetic analogue of the naturally occurring enkephalins, which are endogenous opioid peptides. These peptides play a crucial role in modulating pain and emotional responses. Enkephalin-Met, Ala(2)-, specifically, is designed to enhance the stability and potency of the natural peptide, methionine enkephalin, by incorporating alanine at the second position of its amino acid sequence.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of enkephalin-Met, Ala(2)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) to form peptide bonds.
Deprotection Steps: Removing protecting groups from the amino acids using trifluoroacetic acid (TFA) or similar reagents.
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods: Industrial production of enkephalin-Met, Ala(2)- follows similar principles but on a larger scale. Automated peptide synthesizers are employed to ensure precision and efficiency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.
Types of Reactions:
Oxidation: Enkephalin-Met, Ala(2)- can undergo oxidation, particularly at the methionine residue, forming methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.
Substitution: The peptide can participate in substitution reactions, particularly at the amino acid side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles under mild conditions.
Major Products:
Oxidation: Methionine sulfoxide derivatives.
Reduction: Restored methionine residues.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
Enkephalin-Met, Ala(2)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating pain and emotional responses through opioid receptors.
Medicine: Potential therapeutic applications in pain management and treatment of mood disorders.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.
Mechanism of Action
Enkephalin-Met, Ala(2)- exerts its effects by binding to opioid receptors, primarily the delta and mu receptors, in the central and peripheral nervous systems. This binding inhibits the release of neurotransmitters like substance P and glutamate, reducing pain perception and producing analgesic effects. The peptide also modulates emotional responses by influencing the release of dopamine and other neurotransmitters.
Comparison with Similar Compounds
Methionine Enkephalin: The natural form with a methionine residue at the fifth position.
Leucine Enkephalin: Another natural enkephalin with leucine at the fifth position.
D-Ala(2)-Methionine Enkephalinamide: A synthetic analogue with enhanced stability and potency.
Uniqueness: Enkephalin-Met, Ala(2)- is unique due to the substitution of alanine at the second position, which enhances its stability and resistance to enzymatic degradation compared to its natural counterparts. This modification makes it a valuable tool in research and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O7S/c1-17(31-26(37)21(29)14-19-8-10-20(34)11-9-19)25(36)30-16-24(35)32-23(15-18-6-4-3-5-7-18)27(38)33-22(28(39)40)12-13-41-2/h3-11,17,21-23,34H,12-16,29H2,1-2H3,(H,30,36)(H,31,37)(H,32,35)(H,33,38)(H,39,40)/t17-,21+,22+,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNSNPIYASDSCR-SZOBAZRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50976908 | |
Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61370-87-4 | |
Record name | Enkephalin-met, ala(2)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061370874 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Tyrosyl-D-alanylglycyl-L-phenylalanyl-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50976908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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